molecular formula C14H13NO7 B1677919 Narciclasine CAS No. 29477-83-6

Narciclasine

カタログ番号 B1677919
CAS番号: 29477-83-6
分子量: 307.25 g/mol
InChIキー: LZAZURSABQIKGB-AEKGRLRDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Narciclasine is a toxic alkaloid found in various Amaryllidaceae species . It is also known as lycoricidinol and is an isocarbostyril alkaloid . It has been shown to possess potent anticancer activity against tumors of the brain, skin, and breast .


Synthesis Analysis

The total synthesis of Narciclasine is enabled by an arenophile-mediated dearomative dihydroxylation of bromobenzene. Subsequent transpositive Suzuki coupling and cycloreversion deliver a key biaryl dihydrodiol intermediate, which is rapidly converted into lycoricidine through site-selective syn-1,4-hydroxyamination and deprotection .


Molecular Structure Analysis

Narciclasine has a molecular formula of C14H13NO7 . It has been found to inhibit topoisomerase I (topo I) activity and reverse its unwinding effect on p-HOT DNA substrate .


Chemical Reactions Analysis

Narciclasine displays preferential cytotoxicity towards primary effusion lymphoma (PEL) at low nanomolar concentrations . It has been shown to inhibit keratinocyte proliferation and reduce the recruitment of immune cells in the skin by inhibiting psoriasis-associated inflammatory mediators .


Physical And Chemical Properties Analysis

Narciclasine has a molecular weight of 307.26 g/mol . It is a white to off-white powder with a melting point of 246 ºC .

科学的研究の応用

Field

This application falls under the field of Oncology .

Application Summary

Narciclasine has been found to have significant antineoplastic properties. It has been the subject of intense investigations due to its potential in cancer treatment .

Methods of Application

In a study, a 15-step chemoenzymatic total synthesis of C-1 methoxycarbonyl narciclasine was accomplished. The synthesis began with the toluene dioxygenase-mediated dihydroxylation of ortho-dibromobenzene to provide the corresponding cis-dihydrodiol as a single enantiomer .

Results

The C-1 homolog was tested and evaluated for antiproliferative activity against natural narciclasine as the positive control .

Treatment of Primary Effusion Lymphoma (PEL)

Field

This application is in the field of Hematology .

Application Summary

Narciclasine has shown preferential cytotoxicity towards PEL at low nanomolar concentrations. It is approximately 10 and 100-fold more potent than its structural analogs lycoricidine and lycorine, respectively .

Methods of Application

The study found that Narciclasine arrested cell-cycle progression at the G1 phase and induced apoptosis in PEL. This was accompanied by activation of caspase-3/7, cleavage of PARP, and an increase in the surface expression of Annexin-V .

Results

Narciclasine treatment neither induces the expression of KSHV-RTA/ORF50 nor the production of infectious KSHV virions in PEL. It provides dramatic survival advantages to mice in two distinct mouse xenograft models of PEL .

Synthesis of C-1 Analogues

Field

This application is in the field of Organic Chemistry .

Application Summary

Narciclasine has been used in the synthesis of C-1 analogues. The scarcity and poor solubility profiles of Narciclasine have led to synthetic efforts related to their unnatural and/or truncated analogs .

Methods of Application

During the search for a general, efficient route toward the synthesis of C-1 analogues of narciclasine, natural narciclasine was protected and converted to its C-1 enol derivative using a novel semi-synthetic route .

Results

Attempted conversion of this material to its triflate in order to conduct cross-coupling at C-1 resulted in a triflate at C-6 that was successfully coupled with several functionalities .

Treatment of Glioblastoma

Field

This application is in the field of Neuro-Oncology .

Application Summary

Narciclasine has shown potential in the treatment of glioblastoma multiforme (GBM), a common and aggressive type of brain cancer . It impairs GBM growth by markedly decreasing mitotic rates without inducing apoptosis .

Methods of Application

Narciclasine induces actin stress fiber formation by activating a small GTPase, RhoA . This greatly increases GTPase RhoA activity as well as inducing actin stress fiber formation in a RhoA-dependent manner .

Results

The treatment of human GBM orthotopic xenograft-bearing mice with non-toxic doses of narciclasine significantly increases their survival . Narciclasine’s anti-tumor effects were of the same magnitude as those of temozolomide, the drug associated with the highest therapeutic benefits in treating GBM patients .

Treatment of Inflammatory Diseases

Field

This application is in the field of Immunology .

Application Summary

Sodium narcistatin (SNS), a water-soluble cyclic phosphate pro-drug of narciclasine, has shown efficacy in reducing inflammation and joint destruction in rats with adjuvant-induced arthritis .

Methods of Application

AA rats were given daily intraperitoneal injections of SNS from disease onset through severe disease stages .

Results

SNS treatment dose-dependently reduced joint inflammation and bone loss compared with AA controls . SNS treatment also reduced spleen weight, pro-inflammatory cytokine production by peripheral blood mononuclear cells, splenocytes, and draining lymph node cells .

Treatment of Neurodegenerative Diseases

Field

This application is in the field of Neurology .

Application Summary

Successful treatment of neurodegenerative diseases (NDDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD), remains a significant challenge for neurologists due to the undesirable curative outcomes . Narciclasine could potentially be used in the treatment of these diseases .

Methods of Application

The specific methods of application of Narciclasine in the treatment of neurodegenerative diseases are still under investigation .

Results

While the results are not yet fully established, the potential of Narciclasine in the treatment of neurodegenerative diseases is being explored .

Treatment of Obesity

Field

This application is in the field of Endocrinology .

Application Summary

Narciclasine has shown potential in the treatment of obesity. It has been found to reduce excess fat accumulation in peripheral metabolic tissues, improve blood metabolic parameters and insulin sensitivity in obese mice, and protect these mice from the loss of voluntary physical activity .

Methods of Application

The specific methods of application of Narciclasine in the treatment of obesity are still under investigation .

Results

While the results are not yet fully established, the potential of Narciclasine in the treatment of obesity is being explored .

Treatment of Diabetes

Field

This application is in the field of Endocrinology .

Application Summary

Narciclasine has shown potential in the treatment of diabetes. It has been found to improve insulin sensitivity in obese mice .

Methods of Application

The specific methods of application of Narciclasine in the treatment of diabetes are still under investigation .

Results

While the results are not yet fully established, the potential of Narciclasine in the treatment of diabetes is being explored .

Treatment of Cardiovascular Diseases

Field

This application is in the field of Cardiology .

Application Summary

The potential of Narciclasine in the treatment of cardiovascular diseases is being explored. Nanotechnology may provide a solution to more effective treatment of disease, with better prognoses and a reduced side effect profile .

Methods of Application

The specific methods of application of Narciclasine in the treatment of cardiovascular diseases are still under investigation .

Results

While the results are not yet fully established, the potential of Narciclasine in the treatment of cardiovascular diseases is being explored .

Safety And Hazards

Narciclasine may cause genetic defects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

特性

IUPAC Name

(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAZURSABQIKGB-AEKGRLRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183677
Record name Narciclasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narciclasine

CAS RN

29477-83-6
Record name Narciclasine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29477-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narciclasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narciclasine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Narciclasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Narciclasin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Narciclasine
Reactant of Route 2
Narciclasine
Reactant of Route 3
Narciclasine
Reactant of Route 4
Narciclasine
Reactant of Route 5
Narciclasine
Reactant of Route 6
Narciclasine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。